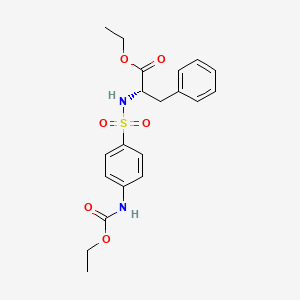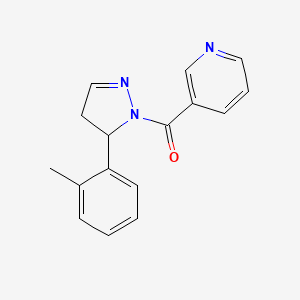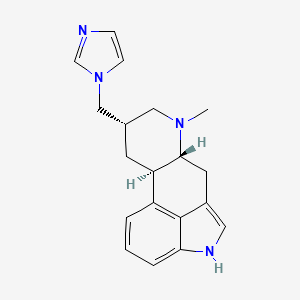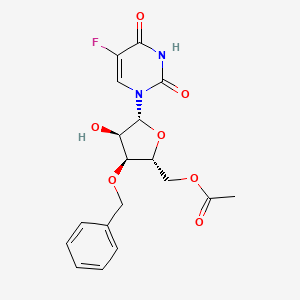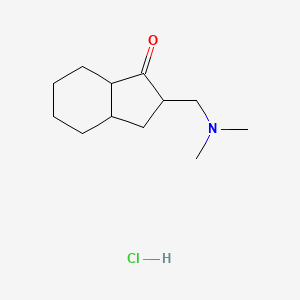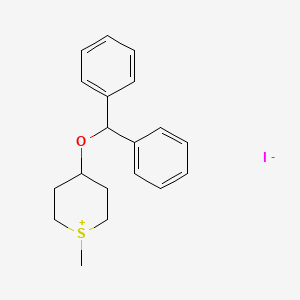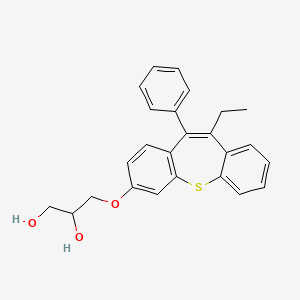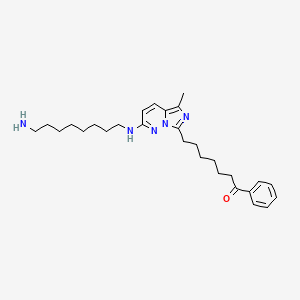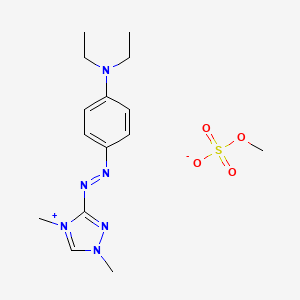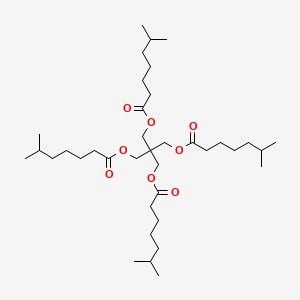
Morpholineacetamide, N,N'-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- is a complex organic compound featuring a unique diazocine structure This compound is part of the broader class of diazocine derivatives, which are known for their distinctive eight-membered ring structures containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- typically involves multiple steps. One common approach starts with the preparation of the diazocine core, which can be synthesized from methyl 2-aminobenzoate or methyl 3-aminonaphtholate The synthesis involves a series of reactions, including condensation and cyclization, to form the eight-membered ring structure
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: It can undergo reduction reactions, often leading to the formation of indolo[3,2-b]indoles.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing different functional groups onto the diazocine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield indolo[3,2-b]indoles, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with different properties .
Applications De Recherche Scientifique
Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying the properties of diazocine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- involves its interaction with specific molecular targets. The compound’s diazocine core can undergo conformational changes, which may influence its binding to proteins, nucleic acids, or other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tröger’s Base: A well-known diazocine derivative with a similar eight-membered ring structure.
5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines: These compounds feature an additional oxygen bridge, which alters their chemical and physical properties.
Uniqueness
Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- is unique due to its specific substitution pattern and the presence of morpholineacetamide groups. These features confer distinct electronic, photophysical, and biochemical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
130189-71-8 |
|---|---|
Formule moléculaire |
C38H38N6O4 |
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
2-morpholin-4-yl-N-[(6Z,12Z)-2-[(2-morpholin-4-ylacetyl)amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide |
InChI |
InChI=1S/C38H38N6O4/c45-35(25-43-15-19-47-20-16-43)39-29-11-13-33-31(23-29)37(27-7-3-1-4-8-27)41-34-14-12-30(40-36(46)26-44-17-21-48-22-18-44)24-32(34)38(42-33)28-9-5-2-6-10-28/h1-14,23-24H,15-22,25-26H2,(H,39,45)(H,40,46)/b37-31-,38-32-,41-34?,41-37?,42-33?,42-38? |
Clé InChI |
YKUKYBLHSCZVGM-PDWXEFFHSA-N |
SMILES isomérique |
C1N(CCOC1)CC(=O)NC2=C/C/3=C(/N=C4/C(=C(\N=C3C=C2)/C5=CC=CC=C5)/C=C(C=C4)NC(=O)CN6CCOCC6)\C7=CC=CC=C7 |
SMILES canonique |
C1COCCN1CC(=O)NC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)NC(=O)CN6CCOCC6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


